molecular formula C8H5NO3 B3388956 4-Isocyanato-benzo[1,3]dioxole CAS No. 90049-79-9

4-Isocyanato-benzo[1,3]dioxole

Cat. No. B3388956
CAS RN: 90049-79-9
M. Wt: 163.13 g/mol
InChI Key: YLMUUJFWZSLYNF-UHFFFAOYSA-N
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Description

4-Isocyanato-benzo[1,3]dioxole is a chemical compound that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It is related to the 1,3-Benzodioxole molecule, which contains a total of 18 bond(s) .


Synthesis Analysis

The synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Molecular Structure Analysis

The molecular structure of a chemical compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, specific information about the molecular structure of 4-Isocyanato-benzo[1,3]dioxole was not found in the search results.


Chemical Reactions Analysis

The direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

properties

IUPAC Name

4-isocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-9-6-2-1-3-7-8(6)12-5-11-7/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMUUJFWZSLYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602081
Record name 4-Isocyanato-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-benzo[1,3]dioxole

CAS RN

90049-79-9
Record name 4-Isocyanato-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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